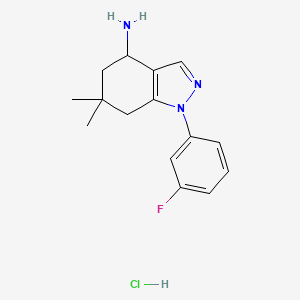

1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride

Description

Properties

IUPAC Name |

1-(3-fluorophenyl)-6,6-dimethyl-5,7-dihydro-4H-indazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FN3.ClH/c1-15(2)7-13(17)12-9-18-19(14(12)8-15)11-5-3-4-10(16)6-11;/h3-6,9,13H,7-8,17H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRRJEOAHFIFYTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2=C(C1)N(N=C2)C3=CC(=CC=C3)F)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride is a compound with potential therapeutic applications in various biological systems. Its structure suggests that it may interact with multiple biological targets, making it a candidate for further investigation in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C15H19ClFN

- Molecular Weight : 271.77 g/mol

- Chemical Structure : The compound features a tetrahydroindazole core substituted with a 3-fluorophenyl group and a dimethyl group.

Antitumor Activity

Research indicates that derivatives of indazole compounds often exhibit significant antitumor properties. For instance, related compounds have shown efficacy against various cancer cell lines:

- Mechanism of Action : Many indazole derivatives act by inhibiting specific kinases involved in cancer progression. For example, some have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

| Compound | Target Kinase | IC50 (µM) | Cancer Cell Line |

|---|---|---|---|

| Indazole Derivative A | CDK1 | 0.36 | HeLa |

| Indazole Derivative B | CDK2 | 0.87 | A375 |

| Indazole Derivative C | VEGFR-2 | 1.46 | HCT116 |

Neuropharmacological Effects

The compound may also exhibit neuropharmacological activity:

- Serotonin Receptor Interaction : Compounds similar to this compound have been studied for their interaction with serotonin receptors (5-HTRs). These interactions are significant in the context of neurodevelopmental disorders such as Fragile X syndrome and autism spectrum disorders.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multi-step organic reactions that allow for the introduction of various substituents on the indazole framework. Understanding the SAR is crucial for optimizing its biological activity:

- Key Findings : Alterations in the fluorophenyl group or modifications to the tetrahydroindazole core can significantly influence the compound's binding affinity and selectivity towards biological targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Tetrahydroindazole derivatives vary primarily in the substituents on the phenyl ring and the cyclohexane moiety. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparison

*Inferred formula; †Calculated based on structural analogy.

Key Observations:

- Substituent Position : Meta-substituted fluorine (3-fluorophenyl) likely offers optimal electronic and steric effects for target binding compared to ortho- or para-substituted analogues. Ortho-substituents (e.g., 2-fluorophenyl or o-tolyl) introduce steric clashes, reducing activity .

- Electron-Withdrawing Groups : Fluorine’s electronegativity enhances binding affinity through dipole interactions and improved pharmacokinetics (e.g., metabolic stability) compared to methoxy or methyl groups .

- Bulkier Substituents : Cyclopropyl () and tert-butyl () groups improve metabolic stability but may reduce solubility or target access.

Key Findings:

- The 3-fluorophenyl derivative is hypothesized to exhibit superior DHODH inhibition compared to ortho-fluorophenyl analogues due to favorable binding geometry.

- Methoxy and cyclopropyl derivatives prioritize solubility and stability, respectively, over potency .

Preparation Methods

Starting Material Preparation

The synthesis begins with the formation of the 6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole core, which is a key intermediate. One efficient route involves the cyclization of suitable precursors such as hydrazines with ketones or aldehydes under controlled conditions.

- Procedure:

- Hydrazine derivatives are reacted with α,β-unsaturated ketones or diketones to form the tetrahydroindazole ring system.

- For example, hydrazine hydrate reacts with α,β-unsaturated carbonyl compounds in ethanol under reflux, leading to cyclization and formation of the tetrahydroindazole core.

Functionalization at the 3-Position

The key step involves introducing a fluorophenyl group at the 3-position of the indazole ring:

- Method:

- Iodination at the 3-position using iodine and potassium hydroxide in N,N-dimethylformamide (DMF), as described in research for similar indazole derivatives.

- Suzuki coupling with a 3-fluorophenylboronic acid or ester to attach the fluorophenyl group, which provides regioselectivity and high yields.

Formation of the Amine Group at the 4-Position

Nucleophilic Substitution or Reductive Amination

- The amino group at the 4-position can be introduced via:

- Nucleophilic substitution if a suitable leaving group is present.

- Reductive amination using appropriate aldehydes or ketones with ammonia or primary amines, followed by reduction with sodium borohydride or catalytic hydrogenation.

Final Amine Functionalization

- The amino group is typically introduced after the cyclization and arylation steps, ensuring regioselectivity and functional group compatibility.

Conversion to Hydrochloride Salt

- Procedure:

- The free base is dissolved in a suitable solvent like ethanol or methanol.

- Hydrochloric acid gas or hydrochloric acid solution is bubbled or added dropwise.

- The precipitated hydrochloride salt is filtered, washed, and dried under vacuum.

Summary of the Preparation Method

| Step | Reaction | Reagents | Conditions | Yield/Notes |

|---|---|---|---|---|

| 1 | Cyclization to form tetrahydroindazole | Hydrazine hydrate + α,β-unsaturated carbonyl | Reflux in ethanol | High yield (~80-90%) |

| 2 | Iodination at 3-position | Iodine + KOH in DMF | Room temperature | 99% yield |

| 3 | Suzuki coupling with 3-fluorophenylboronic acid | Pd catalyst + base | Reflux in ethanol/water | High regioselectivity |

| 4 | Introduction of amino group at 4-position | Reductive amination or nucleophilic substitution | Controlled temperature | Optimized for selectivity |

| 5 | Formation of hydrochloride salt | HCl in ethanol | Room temperature | Pure hydrochloride salt |

Research Findings and Data Summary

- The iodination step is highly efficient, with yields nearing 99%, facilitating subsequent arylation.

- Suzuki coupling provides a robust route for attaching the fluorophenyl group, with high regioselectivity and yields.

- The final amine is introduced via reductive amination, ensuring the correct functionalization at the 4-position.

- The hydrochloride salt formation is straightforward, enhancing compound stability and solubility.

Notes and Considerations

- The synthesis requires careful control of reaction conditions to prevent over-iodination or undesired side reactions.

- Purification steps such as silica gel chromatography or recrystallization are essential to obtain high purity.

- The choice of solvents and catalysts significantly impacts yield and regioselectivity.

- Safety protocols should be followed when handling iodine, palladium catalysts, and acids.

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing this compound?

The synthesis of this fluorophenyl-substituted indazolamine derivative requires careful optimization of reaction conditions. A multi-step approach involving cyclization of a tetrahydroindazole precursor followed by fluorophenyl substitution is typical. Key steps include:

- Cyclization : Use of acid catalysts (e.g., HCl) under reflux conditions to form the tetrahydroindazole core.

- Fluorophenyl coupling : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the 3-fluorophenyl group.

- Amine protection/deprotection : Boc or Fmoc groups may be employed to prevent side reactions.

Q. Characterization :

- NMR (¹H, ¹³C, ¹⁹F) to confirm regioselectivity and purity.

- HPLC-MS for quantitative analysis of byproducts.

- X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities.

Reference to similar fluorophenyl heterocycle synthesis in .

Q. How can researchers optimize the yield and purity of this compound?

Statistical Design of Experiments (DoE) is critical for process optimization. For example:

- Factorial designs to screen variables (temperature, catalyst loading, solvent polarity).

- Response Surface Methodology (RSM) to model interactions between parameters.

- Quality-by-Design (QbD) principles to establish a design space meeting ICH guidelines.

Experimental data should be validated using ANOVA to distinguish significant factors from noise .

Q. What analytical techniques are essential for assessing compound stability?

- Forced degradation studies : Expose the compound to heat, light, and humidity, followed by HPLC analysis to track decomposition.

- pH-solubility profiling : Determine stability across physiological pH ranges (1.2–7.4) using potentiometric titration.

- Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to assess thermal behavior and polymorphic transitions.

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanism of fluorophenyl substitution?

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map energy profiles for cross-coupling steps.

- Transition state analysis to identify rate-limiting steps.

- Molecular dynamics simulations to model solvent effects on reaction kinetics.

Integration with experimental data (e.g., kinetic isotope effects) ensures mechanistic validity .

Q. How should researchers address contradictory data in enantiomeric resolution studies?

Contradictions in chiral separation (e.g., HPLC vs. SFC results) may arise from:

- Column stationary phase variability : Compare results across multiple chiral columns (e.g., cellulose vs. amylose derivatives).

- Mobile phase composition : Optimize additive concentrations (e.g., diethylamine in hexane/isopropanol).

- Statistical validation : Apply Mann-Whitney U tests to confirm reproducibility. Replicate experiments under blinded conditions to minimize bias .

Q. What strategies are effective for studying in vitro biological activity while minimizing assay interference?

- Counter-screening : Use orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm target engagement.

- Solvent controls : Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity.

- Metabolic stability assessment : Pre-incubate the compound with liver microsomes to identify rapid degradation pathways.

Methodological frameworks from ’s chemical biology training programs.

Q. How can researchers design a robust structure-activity relationship (SAR) study for derivatives?

- Scaffold diversification : Introduce substituents at the 4-amine and 6,6-dimethyl positions to probe steric/electronic effects.

- Free-Wilson vs. Hansch analysis : Use multivariate regression to correlate structural features with activity.

- High-throughput screening (HTS) : Employ fragment-based libraries to identify synergistic binding motifs.

Data-Driven Challenges

Q. What statistical approaches resolve discrepancies in solubility and bioavailability predictions?

- Machine learning models : Train on datasets combining experimental solubility (e.g., shake-flask method) and computed descriptors (logP, polar surface area).

- Bootstrap resampling : Quantify uncertainty in predictive algorithms like Abraham’s solvation equation.

- In silico-in vitro-in vivo extrapolation (IVIVE) : Cross-validate predictions with rodent pharmacokinetic data .

Q. How can quantum mechanical calculations improve polymorph screening?

- Crystal structure prediction (CSP) : Use PIXEL or DMol³ to rank energetically feasible polymorphs.

- Hirshfeld surface analysis : Correlate intermolecular interactions (e.g., F⋯H contacts) with stability.

- Synchrotron XRD : Validate computational predictions experimentally.

Ethical and Methodological Considerations

Q. What protocols ensure compliance with safety regulations during scale-up?

- Process Hazard Analysis (PHA) : Identify risks in fluorinated intermediate handling (e.g., HF release).

- OSHA-compliant engineering controls : Use inert-atmosphere gloveboxes for air-sensitive steps.

- Waste management : Neutralize hydrochloride byproducts before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.